molecular formula C16H13ClN4O B2672291 3-[(3-Chloro-2-methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol CAS No. 881435-29-6

3-[(3-Chloro-2-methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol

Cat. No.: B2672291
CAS No.: 881435-29-6
M. Wt: 312.76
InChI Key: TVHHUZQUWAADOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Chloro-2-methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol is a chemical compound offered for research purposes. As a member of the 1,2,4-triazine family, this scaffold is of significant interest in medicinal chemistry and agrochemical research due to its potential for diverse biological activity. The structure features a chloro- and methyl-substituted anilino group and a phenyl substituent, which may be key to its interaction with biological targets. Research Applications: Compounds based on the 1,2,4-triazine core are investigated for various applications, including as potential herbicides and in drug discovery for target affinity studies . The specific properties and primary research applications of this analog are yet to be fully characterized. Usage Note: This product is intended for research and analysis in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referencing the available Safety Data Sheet (SDS).

Properties

IUPAC Name

3-(3-chloro-2-methylanilino)-6-phenyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c1-10-12(17)8-5-9-13(10)18-16-19-15(22)14(20-21-16)11-6-3-2-4-7-11/h2-9H,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHHUZQUWAADOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NN=C(C(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(3-Chloro-2-methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol is a synthetic compound with potential biological activities that have garnered attention in recent research. This compound belongs to the triazine class of heterocyclic compounds, which are known for their diverse pharmacological properties including antimicrobial, anticancer, and antioxidant activities.

The molecular formula of this compound is C16H13ClN4O, with a molecular weight of 312.75 g/mol. Its structure features a triazine core substituted with a chloro-methylphenyl group and a phenyl group, which may influence its biological activity.

PropertyValue
Molecular FormulaC16H13ClN4O
Molecular Weight312.75 g/mol
CAS Number881435-29-6

Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar triazine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. The compound's effectiveness against cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer) has been evaluated using MTT assays to determine IC50 values.

Cell LineIC50 (µg/mL)
HeLa<10
MCF-711.20–93.46
SKOV-37.87–70.53

These results suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells.

Antioxidant Activity

The antioxidant capacity of triazine derivatives is another area of interest. Compounds similar to this compound have demonstrated significant free radical scavenging activity in various assays. This property is crucial for protecting cells from oxidative stress-related damage and may contribute to its anticancer effects.

Case Studies

  • Antimicrobial Efficacy : A study examined the antimicrobial effects of several triazine derivatives against clinical strains of bacteria. The results indicated that certain compounds exhibited potent activity against biofilm-forming bacteria, which are often resistant to conventional antibiotics.
  • Cytotoxicity Assessment : In a comparative analysis of triazine derivatives on different cancer cell lines, it was found that specific substitutions on the triazine ring significantly enhanced cytotoxicity against cancer cells while minimizing effects on non-cancerous cells.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position 3) Substituents (Position 6) Molecular Weight (g/mol) Notable Features
Target Compound (3-Chloro-2-methylphenyl)amino Phenyl Not provided Mixed electronic effects
3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol 4-Chlorophenyl Methyl 221.65 Para-chloro substitution
6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol 3-(Trifluoromethyl)phenyl Methyl 255.20 Strong electron-withdrawing CF3 group
4-(3-Amino-5-phenyl-1,2,4-triazin-6-yl)-2-chlorophenol 3-Amino Phenyl (position 5) 298.73 Amino group enhances H-bonding
6-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5-ol Methylsulfanyl (4-Methoxyphenyl)methyl 271.32 Sulfur-containing substituent

Key Differences and Implications

Electronic and Steric Effects

  • Target Compound vs. 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol :
    The target’s meta-chloro and ortho-methyl groups introduce steric hindrance and mixed electronic effects, contrasting with the para-chloro substituent in the latter, which offers stronger electron withdrawal but less steric bulk .

  • Target Compound vs.

Functional Group Contributions

  • Amino vs. Sulfur-Containing Groups: The amino group in the target compound and 4-(3-amino-5-phenyl-1,2,4-triazin-6-yl)-2-chlorophenol facilitates hydrogen bonding, which is critical for enzyme inhibition. In contrast, the methylsulfanyl group in 6-[(4-methoxyphenyl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5-ol may enhance lipophilicity and membrane permeability.

Research Findings and Limitations

  • Structural Insights : The position and nature of substituents significantly impact bioactivity. For example, trifluoromethyl groups enhance stability but may complicate synthesis .
  • Data Gaps: Limited information on the target compound’s synthesis, solubility, and specific biological activity hinders direct comparisons.
  • Contradictions : While some triazin-5-ol derivatives are optimized for enzyme inhibition (e.g., DHODH) , others may prioritize agrochemical properties (e.g., sulfonylurea herbicides in ) .

Q & A

Q. What are the key synthetic methodologies for 3-[(3-Chloro-2-methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol?

The synthesis typically involves multi-step reactions requiring precise control of conditions. For example:

  • Step 1 : Condensation of substituted phenylhydrazines with triazine precursors under reflux in solvents like dimethylformamide (DMF) or chloroform.
  • Step 2 : Introduction of the chloro-methylphenyl group via nucleophilic substitution, often catalyzed by triethylamine at 60–80°C.
  • Step 3 : Final hydroxylation under acidic or basic conditions to stabilize the triazin-5-ol moiety. Temperature control (±2°C) and solvent purity are critical to avoid side reactions like over-alkylation or decomposition .

Q. How is the compound characterized post-synthesis?

A combination of analytical techniques is used:

  • HPLC : To assess purity (>95% required for biological testing) and monitor reaction progress.
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substituents (e.g., distinguishing chloro-methylphenyl vs. phenyl group positions).
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₅H₁₁ClN₄O) and detects isotopic patterns for chlorine .

Q. What initial biological activities have been observed for this compound?

Preliminary studies on structurally related triazins indicate:

  • Enzyme Inhibition : Interaction with kinases or oxidoreductases via hydrogen bonding with the triazin-5-ol group.
  • Antimicrobial Activity : Moderate efficacy against Gram-positive bacteria (e.g., S. aureus), likely due to membrane disruption.
  • Cytotoxicity : IC₅₀ values in the micromolar range for cancer cell lines, suggesting apoptosis induction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while chloroform reduces side reactions.
  • Catalyst Screening : Triethylamine vs. DBU (1,8-diazabicycloundec-7-ene) for regioselective amination.
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of heat-sensitive intermediates.
  • Workup Protocols : Use of silica gel chromatography with ethyl acetate/hexane gradients (70:30 → 90:10) improves purity .

Q. How can researchers address discrepancies in reported biological activity data across studies?

  • Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.
  • Structural Confirmation : Re-analyze batch samples via XRD or 2D NMR to rule out polymorphic or stereochemical differences.
  • Control Compounds : Include reference molecules (e.g., known kinase inhibitors) to calibrate activity thresholds .

Q. What structure-activity relationships (SAR) are critical for enhancing biological efficacy?

Key modifications include:

  • Chloro-Methylphenyl Group : Replacing chlorine with fluorine improves metabolic stability but reduces lipophilicity.
  • Triazin-5-ol vs. Thiol : The hydroxyl group enhances hydrogen bonding with target proteins, while thiol derivatives show higher cytotoxicity.
  • Phenyl Substituents : Electron-withdrawing groups (e.g., nitro) at the para-position increase antimicrobial potency .

Q. What stability considerations are critical for storage and in vitro assays?

  • Photodegradation : Store in amber vials under inert gas (N₂/Ar) to prevent UV-induced decomposition.
  • Hydrolysis : Avoid aqueous buffers at pH >8, which cleave the triazine ring.
  • Oxidation : Methylsulfanyl groups (if present) oxidize to sulfoxides; use antioxidants like BHT in stock solutions .

Q. How can in vivo studies be designed based on structural analogs?

  • Pharmacokinetics : Use analogs with logP values <3 (e.g., replacing phenyl with pyridyl) to improve bioavailability.
  • Toxicity Screening : Prioritize compounds showing low hERG channel inhibition in patch-clamp assays.
  • Dosing Regimens : Subcutaneous administration (10 mg/kg twice daily) for sustained plasma levels, based on triazole-thiadiazine analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.